![molecular formula C23H42N2 B12293128 17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B12293128.png)
17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-[1-(dimetilamino)etil]-10,13-dimetil-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahidro-1H-ciclopenta[a]fenantren-3-amina es un compuesto orgánico complejo con una estructura única. Se caracteriza por un núcleo de ciclopenta[a]fenantreno, que es un sistema de anillos fusionados, y una cadena lateral dimetilaminoetil. Este compuesto es de interés en varios campos de investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 17-[1-(dimetilamino)etil]-10,13-dimetil-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahidro-1H-ciclopenta[a]fenantren-3-amina normalmente involucra múltiples pasos. Un método común involucra la extracción de compuestos precursores de fuentes naturales, seguido de una serie de reacciones químicas para introducir el grupo dimetilaminoetil y otros grupos funcionales. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano y reactivos como gel de sílice para cromatografía .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar procesos de extracción y purificación a gran escala. El uso de cromatografía líquida de alta presión (HPLC) y otras técnicas avanzadas garantiza la pureza y el rendimiento del producto final. Las condiciones de reacción se optimizan para lograr la máxima eficiencia y la mínima cantidad de residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
17-[1-(dimetilamino)etil]-10,13-dimetil-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahidro-1H-ciclopenta[a]fenantren-3-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como permanganato de potasio.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores como hidruro de aluminio y litio.
Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro, a menudo usando reactivos como halógenos o agentes alquilantes
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Reactivos de sustitución: Halógenos (cloro, bromo), agentes alquilantes (yoduro de metilo).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
17-[1-(dimetilamino)etil]-10,13-dimetil-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahidro-1H-ciclopenta[a]fenantren-3-amina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas más complejas y como reactivo en varias reacciones químicas.
Biología: Se estudia por sus potenciales efectos en sistemas biológicos, incluida su interacción con enzimas y receptores.
Medicina: Se investiga por sus potenciales propiedades terapéuticas, como actividades antiinflamatorias o anticancerígenas.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos especializados
Mecanismo De Acción
El mecanismo de acción de 17-[1-(dimetilamino)etil]-10,13-dimetil-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahidro-1H-ciclopenta[a]fenantren-3-amina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo dimetilaminoetil puede desempeñar un papel en la unión a estos objetivos, lo que lleva a cambios en su actividad. Las vías involucradas pueden incluir transducción de señales, expresión genética y procesos metabólicos .
Comparación Con Compuestos Similares
Compuestos similares
- 17-(1,5-dimetil-hexil)-10,13-dimetil-dodecahidro-ciclopenta[a]fenantren-3-ol
- (Z)-N-(17-(1-(dimetilamino)etil)-10,13-dimetil-4-oxo-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahidro-1H-ciclopenta[a]fenantren-3-il)-3-metilbut-2-enimidato de ácido monosolvato de diclorometano .
Unicidad
Lo que diferencia a 17-[1-(dimetilamino)etil]-10,13-dimetil-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahidro-1H-ciclopenta[a]fenantren-3-amina es su estructura específica y grupos funcionales, que confieren propiedades químicas y biológicas únicas
Propiedades
Fórmula molecular |
C23H42N2 |
|---|---|
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C23H42N2/c1-15(25(4)5)19-8-9-20-18-7-6-16-14-17(24)10-12-22(16,2)21(18)11-13-23(19,20)3/h15-21H,6-14,24H2,1-5H3 |
Clave InChI |
MJGLREGOLPEPID-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


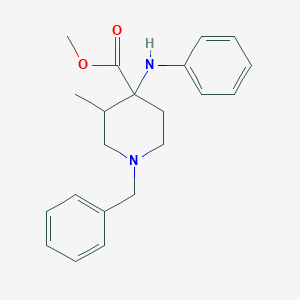
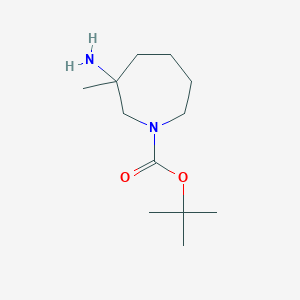
![7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]--3,17beta-bis-(O-tetrahydro-2H-pyran-2-yl)estra-1,3,5(10)-triene-6-one](/img/structure/B12293063.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate](/img/structure/B12293069.png)
![N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12293074.png)
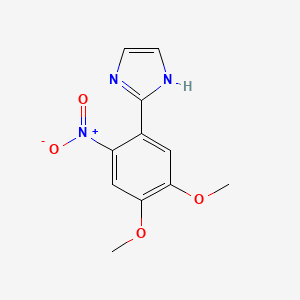


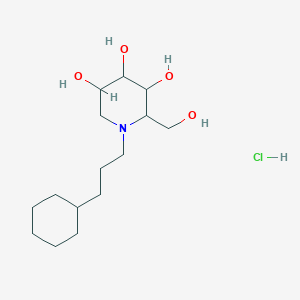

![9a,11a-Dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B12293117.png)
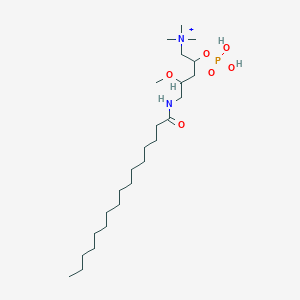
![6-Chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid](/img/structure/B12293137.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B12293148.png)
